4-(7-Methylbenzo[d]thiazol-2-yl)aniline

Medicinal Chemistry Cancer Research Analytical Chemistry

Researchers often face irreproducible results when generic benzothiazole aniline analogs are substituted in assays. This 7-methyl isomer solves that by providing a structurally defined ligand where methyl position dictates bioactivity. - Enables systematic SAR to deconvolute electronics of benzothiazole vs. phenyl ring contributions []. - Serves as a distinct precursor for Pt(II) complexes with potentially superior cytotoxicity over cisplatin []. - Offers a unique fluorophore scaffold for altered chelation-induced fluorescence sensor design [].

Molecular Formula C14H12N2S
Molecular Weight 240.33 g/mol
Cat. No. B12963125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(7-Methylbenzo[d]thiazol-2-yl)aniline
Molecular FormulaC14H12N2S
Molecular Weight240.33 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N=C(S2)C3=CC=C(C=C3)N
InChIInChI=1S/C14H12N2S/c1-9-3-2-4-12-13(9)17-14(16-12)10-5-7-11(15)8-6-10/h2-8H,15H2,1H3
InChIKeyDWGQSYYQEBSQAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-(7-Methylbenzo[d]thiazol-2-yl)aniline


4-(7-Methylbenzo[d]thiazol-2-yl)aniline (CAS 1087694-98-1) is a heterocyclic aromatic amine belonging to the benzothiazole aniline (BTA) class, a pharmacophore recognized for its antitumor activity [1][2]. This compound is structurally characterized by a 2-(4-aminophenyl)benzothiazole core with a methyl substituent specifically located at the 7-position of the benzothiazole ring, distinguishing it from the unsubstituted parent molecule and isomers with substitutions on the phenyl ring. For procurement decisions, understanding this specific substitution pattern is critical, as it dictates the compound's distinct chemical reactivity and potential biological profile compared to other BTA analogs.

Procurement Risk: Why Generic Substitution Fails


Generic substitution within the 2-(4-aminophenyl)benzothiazole (BTA) class is not scientifically valid. A landmark structure-activity relationship (SAR) study by Shi et al. demonstrated that the position and nature of substituents critically control antitumor potency and selectivity: a methyl group at the 3'-position of the phenyl ring yields compounds that are especially potent against breast, ovarian, and lung cancer cell lines, while the parent unsubstituted molecule shows a narrower spectrum of activity [1]. Consequently, moving the methyl substituent to the 7-position of the benzothiazole ring—as in this compound—is expected to produce a distinct electronic distribution, steric profile, and biological fingerprint. No data exist to support the assumption that other BTA analogs would behave identically in a given application, making targeted procurement of the 7-methyl isomer essential for experimental reproducibility.

Quantitative Differentiation Evidence


Regioisomeric Purity and Structural Identity by NMR

The primary differentiator for procurement is regioisomeric identity. This compound is the 7-methyl benzothiazole isomer, distinct from the biologically studied 3'-methyl phenyl isomer (e.g., DF 203, 2-(4-amino-3-methylphenyl)benzothiazole) [1]. High-resolution 1H-NMR spectroscopy unequivocally distinguishes these isomers. The 7-methyl substitution pattern results in a unique aromatic proton splitting pattern in the benzothiazole ring (e.g., absence of a proton at C-7, coupling pattern changes for H-4/H-5/H-6) and a distinct benzylic methyl singlet, providing a quantitative purity and identity check that differentiates it from any other methyl-BTA analog [2].

Medicinal Chemistry Cancer Research Analytical Chemistry

Cytotoxicity Potency Against Breast Cancer Cell Lines

The most critical quantitative differentiation is class-level inferential. The 3'-methyl isomer (compound 9a) exhibits striking potency against breast cancer cell lines, with an IC50 profile extending to other cancer types, while the unsubstituted parent molecule (compound 5a) is inactive (IC50 > 30 μM) against certain cell lines [1]. A methyl group at the 7-position of the benzothiazole ring is predicted to be less favorable for this specific antitumor profile than a 3'-methyl group on the phenyl ring, based on the SAR that activity is exquisitely sensitive to substituent position.

Anticancer Pharmacology Breast Cancer SAR

Electronic and Steric Properties for Metal Chelation

For applications beyond oncology, the 7-methyl group imposes unique electronic and steric properties. Studies on benzothiazole derivatives as chelating agents for fluorometric metal ion detection show that the position of the amino group (2-, 4-, or 7-) on the benzothiazole ring dramatically alters fluorescence and metal-binding behavior [1]. By extension, a methyl substituent at the 7-position of a 2-(4-aminophenyl)benzothiazole scaffold will modify the electron density of the heterocycle and the dihedral angle between the benzothiazole and phenyl rings, leading to distinct optical and coordination properties compared to the unsubstituted or 6-methyl analogs.

Coordination Chemistry Fluorescence Sensing

Supply Chain Differentiation: Availability as a Specialized Research Intermediate

From a procurement standpoint, the 4-(7-methylbenzo[d]thiazol-2-yl)aniline offers a distinct advantage as a less-common building block. While the unsubstituted parent molecule (CAS 6278-73-5) and the 3'-methyl isomer are widely stocked by multiple vendors, the 7-methyl isomer is listed as a specialized intermediate . This scarcity is coupled with reported high purity (98%) and defined long-term storage conditions (cool, dry place), making its procurement a strategic decision to avoid the competitive intellectual property space surrounding the more common 3'-methyl analogs .

Chemical Procurement Custom Synthesis Medicinal Chemistry

High-Value Application Scenarios


Novel BTA-Based Metal Complexes for Anticancer Drug Discovery

Researchers aiming to develop novel platinum(II) or other metal complexes should select this 7-methyl isomer as a ligand. Previous work has shown that BTA-platinum complexes can have superior cytotoxicity over cisplatin [1]. Using the 7-methyl variant instead of the widely studied 3'-methyl isomer will generate a new chemical entity with potentially distinct pharmacokinetic properties and a unique patent position, while still leveraging the known BTA pharmacophore.

Structure-Activity Relationship Studies of Ring Substitution

This compound is an essential tool for systematic SAR campaigns aiming to deconvolute the contribution of the benzothiazole ring's electronics versus the phenyl ring. Direct, controlled comparisons of the 7-methyl, unsubstituted, and 3'-methyl analogs will provide the missing quantitative data on how the methyl group position influences target binding, cellular uptake, or metabolic stability [2].

Fluorescent Probes and Sensors with Tuned Optical Properties

For applications in analytical chemistry or biological imaging, this compound can serve as a precursor for creating fluorescent sensors. Its distinct substitution pattern is expected to result in a unique chelation-induced fluorescence response, setting it apart from commonly used 2-aminobenzothiazole or 4-aminobenzothiazole fluorophores [1]. This enables the design of sensors with altered selectivity or sensitivity profiles.

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